3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione -

3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione

Catalog Number: EVT-3746781
CAS Number:
Molecular Formula: C23H20N2O3
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Route 1:

  • Step 1: Alkylation of 5,5-diphenyl-2,4-imidazolidinedione (phenytoin) with 2-phenoxyethyl bromide in the presence of a base like potassium carbonate. []

Route 2:

  • Step 1: Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one from phenytoin. []
  • Step 2: Alkylation of 5,5-diphenyl-2-thioxoimidazolidin-4-one with 2-phenoxyethyl bromide. []
  • Step 3: Conversion of the thiohydantoin to the corresponding hydantoin (3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione) via oxidation or desulfurization. []
Applications

The primary scientific application of 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione explored in the provided literature is its potential as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. [] FAAH inhibition represents a promising therapeutic target for various conditions, including pain, inflammation, and neurodegenerative disorders.

5,5-Diphenyl-2,4-imidazolidinedione (Phenytoin)

Relevance: 5,5-Diphenyl-2,4-imidazolidinedione serves as the core structure for 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione. The target compound is a derivative of phenytoin, featuring a 2-phenoxyethyl substituent at the N3 position of the hydantoin ring. []

5,5-Diphenyl-2-thioxoimidazolidin-4-one

Compound Description: This compound represents a structural analog of phenytoin where the oxygen atom at the 2-position of the hydantoin ring is replaced by a sulfur atom. Research suggests that this modification can enhance the binding affinity of the compound to the CB1 cannabinoid receptor without affecting its functional activity as an inverse agonist. []

Relevance: The structural similarity of this compound to both phenytoin and 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione highlights the potential significance of the 5,5-diphenyl-imidazolidinedione scaffold in medicinal chemistry, particularly in the context of CNS-related targets. This further suggests that modifications at the 2-position and the N3 position of the hydantoin ring can lead to compounds with distinct pharmacological profiles. [, ]

5,5'-Bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one (Compound 31)

Compound Description: This compound is identified as a potent CB1 cannabinoid receptor ligand with high affinity. Its structure incorporates iodine atoms at the para position of both phenyl rings, a butyl substituent at the N3 position, and a thiocarbonyl group at the 2-position of the hydantoin ring. []

Relevance: Although this compound differs from 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione in its specific substituents, it highlights the impact of structural modifications on the hydantoin scaffold. The presence of halogenated phenyl rings and alkyl chains in both compounds suggests these features may play a role in their interactions with biological targets. []

3-Allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one (Compound 32)

Compound Description: Similar to compound 31, this derivative also demonstrates high affinity for the CB1 cannabinoid receptor. It features bromine atoms at the para position of both phenyl rings, an allyl group at the N3 position, and a thiocarbonyl group at the 2-position of the hydantoin ring. []

Relevance: The structural resemblance of this compound to 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione, particularly the presence of halogenated phenyl rings and variations in the N3 substituent, suggests that exploring different combinations of substituents within this chemical class could lead to compounds with tailored pharmacological activities. []

3-Heptyl-5,5'-diphenylimidazolidine-2,4-dione (Compound 14)

Compound Description: This derivative shows inhibitory activity against fatty acid amide hydrolase (FAAH). It features a heptyl substituent at the N3 position of the hydantoin ring, while retaining the 5,5-diphenyl substitution. []

Relevance: This compound, along with 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione, belongs to a subset of 3-substituted 5,5'-diphenylimidazolidine-2,4-diones. The varying N3 substituents and their respective biological activities suggest that this position might be a key site for modulating the pharmacological profile of these compounds. []

5,5'-Diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (Compound 46)

Compound Description: This compound exhibits potent inhibitory activity against FAAH. It is characterized by a tetradecyl substituent at the N3 position, a thiocarbonyl group at the 2-position, and retains the 5,5-diphenyl substitution of the hydantoin ring. []

Relevance: While this compound differs from 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione in terms of the N3 and 2-position substituents, it emphasizes the potential of 5,5-diphenyl-imidazolidine-2,4-dione derivatives as FAAH inhibitors. The presence of long alkyl chains at the N3 position seems to be a common structural feature among the identified FAAH inhibitors within this series. []

Methyl 2-(2,4-dioxo-5,5-diphenylimidazolidin-3-yl)propanoate (Compound 1)

Compound Description: This compound, a phenytoin derivative, was investigated for its in vitro cytotoxic activity against human leukemia cells. It features a methyl propanoate substituent at the N3 position of the hydantoin ring, while retaining the 5,5-diphenyl substitution. []

Relevance: Both compound 1 and 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione are N3-substituted derivatives of phenytoin, highlighting the potential for diverse biological activities by modifying this position. The research suggests that further exploration of N3 substituents on the phenytoin scaffold could yield compounds with varying anti-cancer properties. []

Methyl 2-(1-(3-bromopropyl)-2,4-dioxo-5,5-diphenylimidazolidin-3-yl)propanoate (Compound 2)

Compound Description: This bromoalkyl diphenylhydantoin derivative was studied for its in vitro cytotoxic activity against human leukemia cells. It possesses a methyl propanoate substituent and a 3-bromopropyl group at the N3 position, along with the 5,5-diphenyl substitution on the hydantoin ring. []

Relevance: Similar to the target compound, compound 2 represents an N3-substituted derivative of phenytoin. The presence of a bromoalkyl substituent in compound 2, as opposed to the 2-phenoxyethyl group in 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione, suggests the potential importance of exploring various alkyl and aryl substituents at the N3 position for modulating biological activity. []

1-(3-Bromopropyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione (Compound 3)

Compound Description: This bromoalkyl diphenylhydantoin derivative was investigated for its in vitro cytotoxic activity against human leukemia cells. It has a methyl group and a 3-bromopropyl group attached to the N3 position of the hydantoin ring, with the 5,5-diphenyl substitution remaining consistent. []

Relevance: Compound 3, like the target compound, exemplifies an N3-substituted derivative of phenytoin. The presence of a bromoalkyl group in compound 3 emphasizes the significance of haloalkyl substituents at this position. In contrast to the 2-phenoxyethyl substituent in 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione, compound 3 demonstrates that modifying the size and nature of the N3 substituent can influence the anti-cancer properties of these compounds. []

1-(3-Bromobutyl)-3-methyl-5,5-diphenylimidazolidine-2,4-dione (Compound 4)

Compound Description: This compound is another bromoalkyl diphenylhydantoin derivative evaluated for its in vitro cytotoxic activity against human leukemia cells. It bears a methyl group and a 3-bromobutyl group at the N3 position of the hydantoin ring, with the 5,5-diphenyl substitution being a constant feature. []

Relevance: Like 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione, compound 4 is classified as an N3-substituted derivative of phenytoin. The presence of the bromoalkyl substituent in compound 4 further highlights the potential of these types of modifications at the N3 position in influencing the anticancer properties of these derivatives. []

5,5-Dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione

Compound Description: This compound is an antiandrogen and was mentioned as a potential co-therapeutic agent with a specific peptide for the treatment of menstrual pain, precocious puberty, and other conditions related to LH-RH activity. []

Relevance: While structurally distinct from 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione, this compound highlights the diverse pharmacological applications of imidazolidinedione derivatives. The comparison showcases how variations in the substituents at the 5-position and the N3 position of the hydantoin ring can result in compounds with distinct biological activities and therapeutic uses. []

2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Compound Description: This compound is an antiandrogen and was mentioned as another potential co-therapeutic agent (along with the previous compound) for the treatment of various conditions related to LH-RH activity. []

Relevance: Although structurally different from 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione, the mention of this antiandrogen emphasizes the potential of combining structurally distinct agents with imidazolidinedione derivatives for therapeutic purposes. This suggests that 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione might also exhibit synergistic effects when combined with other pharmacologically active compounds. []

1,3-Bis(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione (Dimethylol Dimethyl Hydantoin)

Compound Description: This compound is an antimicrobial agent often used as a preservative in cosmetics and personal care products. It features two hydroxymethyl groups at the N1 and N3 positions of the hydantoin ring, along with two methyl groups at the 5-position. []

Relevance: This compound, like 3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione, belongs to the broader category of imidazolidinedione derivatives, highlighting the versatility of this scaffold in medicinal and industrial applications. While structurally distinct, the comparison showcases how modifications at various positions of the hydantoin ring can lead to compounds with diverse uses, ranging from antimicrobials to potential therapeutic agents. []

Properties

Product Name

3-(2-phenoxyethyl)-5,5-diphenyl-2,4-imidazolidinedione

IUPAC Name

3-(2-phenoxyethyl)-5,5-diphenylimidazolidine-2,4-dione

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C23H20N2O3/c26-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)24-22(27)25(21)16-17-28-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,27)

InChI Key

XVQVVALXOQIPQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.